molecular formula C8H10FNO2 B13592150 2-(1-Amino-2-hydroxyethyl)-4-fluorophenol

2-(1-Amino-2-hydroxyethyl)-4-fluorophenol

Cat. No.: B13592150
M. Wt: 171.17 g/mol
InChI Key: CHCIOONVAWWDES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Amino-2-hydroxyethyl)-4-fluorophenol: is an organic compound characterized by the presence of an amino group, a hydroxyl group, and a fluorine atom attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-2-hydroxyethyl)-4-fluorophenol typically involves the following steps:

    Starting Material: The synthesis begins with 4-fluorophenol.

    Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, often using oxidizing agents under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to ensure uniform reaction conditions.

    Catalysts: Employing catalysts to enhance reaction rates and yields.

    Purification: Implementing purification techniques such as crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Amino-2-hydroxyethyl)-4-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Such as sodium methoxide or potassium tert-butoxide for substitution reactions.

Major Products

The major products formed from these reactions include:

    Ketones or Aldehydes: From oxidation reactions.

    Secondary or Tertiary Amines: From reduction reactions.

    Substituted Phenols: From nucleophilic substitution reactions.

Scientific Research Applications

2-(1-Amino-2-hydroxyethyl)-4-fluorophenol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and metabolic pathways.

    Materials Science: It is utilized in the development of advanced materials with specific electronic or optical properties.

    Chemical Synthesis: It acts as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(1-Amino-2-hydroxyethyl)-4-fluorophenol involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate biochemical pathways by inhibiting or activating certain enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Amino-2-hydroxyethyl)phenol: Lacks the fluorine atom, which may result in different reactivity and biological activity.

    4-Fluorophenol: Lacks the amino and hydroxyl groups, making it less versatile in chemical reactions.

    2-Amino-4-fluorophenol: Lacks the hydroxyl group, which may affect its solubility and reactivity.

Uniqueness

2-(1-Amino-2-hydroxyethyl)-4-fluorophenol is unique due to the presence of all three functional groups (amino, hydroxyl, and fluorine) on the phenol ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H10FNO2

Molecular Weight

171.17 g/mol

IUPAC Name

2-(1-amino-2-hydroxyethyl)-4-fluorophenol

InChI

InChI=1S/C8H10FNO2/c9-5-1-2-8(12)6(3-5)7(10)4-11/h1-3,7,11-12H,4,10H2

InChI Key

CHCIOONVAWWDES-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(CO)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.